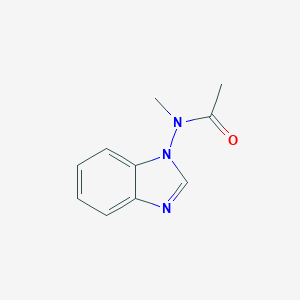
Acetamide, N-1H-benzimidazol-1-yl-N-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-Benzimidazol-1-yl)-N-methylacetamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-1-yl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation of the resulting benzimidazole . The reaction conditions often include the use of acidic or basic catalysts and solvents such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including N-(1H-Benzimidazol-1-yl)-N-methylacetamide, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Benzimidazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Aplicaciones Científicas De Investigación
N-(1H-Benzimidazol-1-yl)-N-methylacetamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(1H-Benzimidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-Benzimidazol-2-yl)-N-methylacetamide
- N-(1H-Benzimidazol-1-yl)-N-ethylacetamide
- N-(1H-Benzimidazol-1-yl)-N-methylpropionamide
Uniqueness
N-(1H-Benzimidazol-1-yl)-N-methylacetamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
176101-95-4 |
|---|---|
Fórmula molecular |
C10H11N3O |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-(benzimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C10H11N3O/c1-8(14)12(2)13-7-11-9-5-3-4-6-10(9)13/h3-7H,1-2H3 |
Clave InChI |
ZPABCEVMXQJKOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
SMILES canónico |
CC(=O)N(C)N1C=NC2=CC=CC=C21 |
Sinónimos |
Acetamide, N-1H-benzimidazol-1-yl-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















